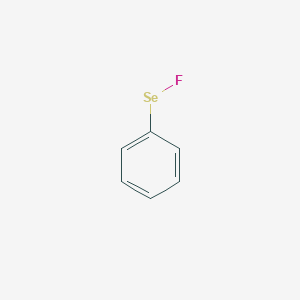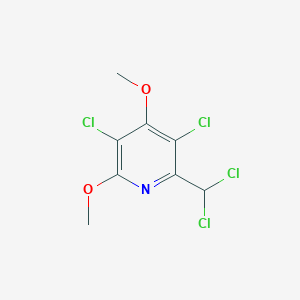
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is a chemical compound with the molecular formula C8H7Cl4NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a dichloromethyl group, and two methoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(dichloromethyl)-4,6-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-2-(chloromethyl)pyridine
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichlorobenzamide derivatives
Uniqueness
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both dichloromethyl and dimethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
179331-02-3 |
|---|---|
分子式 |
C8H7Cl4NO2 |
分子量 |
291.0 g/mol |
IUPAC名 |
3,5-dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H7Cl4NO2/c1-14-6-3(9)5(7(11)12)13-8(15-2)4(6)10/h7H,1-2H3 |
InChIキー |
QEQPYHRODLZPDC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
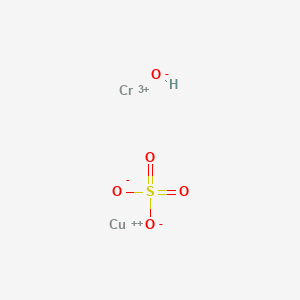
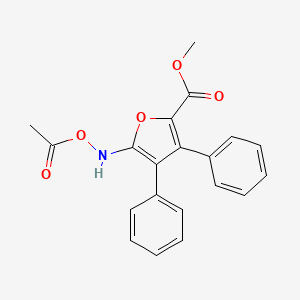
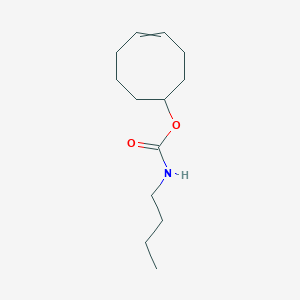
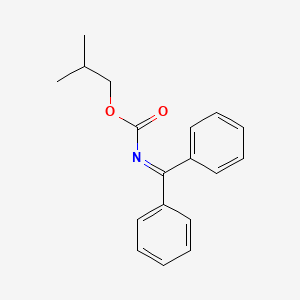

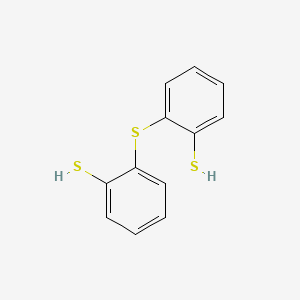
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
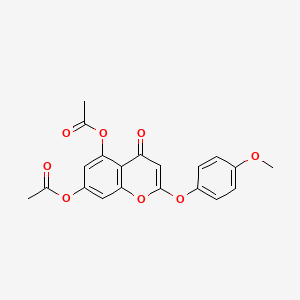
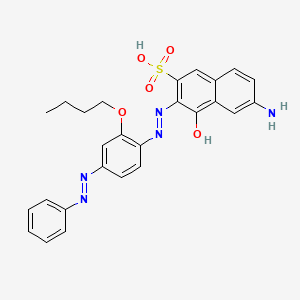
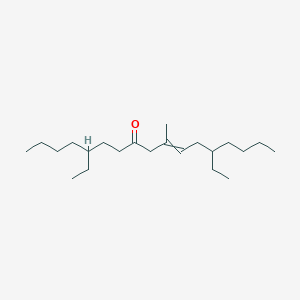
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
